molecular formula C7H15NS B13299768 (1S,2S)-2-(Methylsulfanyl)cyclohexan-1-amine

(1S,2S)-2-(Methylsulfanyl)cyclohexan-1-amine

Cat. No.: B13299768
M. Wt: 145.27 g/mol
InChI Key: FYQACJYFRNDZMT-BQBZGAKWSA-N
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Description

(1S,2S)-2-(Methylsulfanyl)cyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with a methylsulfanyl group and an amine group The stereochemistry of the compound is defined by the (1S,2S) configuration, indicating the specific three-dimensional arrangement of the substituents around the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(Methylsulfanyl)cyclohexan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the methylsulfanyl and amine groups.

    Introduction of Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiol and appropriate catalysts.

    Formation of Amine Group: The amine group is introduced through reductive amination, where the intermediate ketone is reacted with ammonia or an amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(Methylsulfanyl)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylsulfanyl group or to convert the amine group to a different functional group using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: De-methylsulfanylated cyclohexane derivatives

    Substitution: N-alkylated or N-acylated cyclohexane derivatives

Scientific Research Applications

(1S,2S)-2-(Methylsulfanyl)cyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to certain neurotransmitters.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(Methylsulfanyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(Methylsulfanyl)cyclohexan-1-amine: The enantiomer of (1S,2S)-2-(Methylsulfanyl)cyclohexan-1-amine, with different stereochemistry.

    2-(Methylsulfanyl)cyclohexan-1-ol: A similar compound with a hydroxyl group instead of an amine group.

    2-(Methylsulfanyl)cyclohexanone: A ketone derivative with a methylsulfanyl group.

Uniqueness

This compound is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C7H15NS

Molecular Weight

145.27 g/mol

IUPAC Name

(1S,2S)-2-methylsulfanylcyclohexan-1-amine

InChI

InChI=1S/C7H15NS/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5,8H2,1H3/t6-,7-/m0/s1

InChI Key

FYQACJYFRNDZMT-BQBZGAKWSA-N

Isomeric SMILES

CS[C@H]1CCCC[C@@H]1N

Canonical SMILES

CSC1CCCCC1N

Origin of Product

United States

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